molecular formula C28H20BrN B12986021 N-([1,1'-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine

N-([1,1'-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine

Cat. No.: B12986021
M. Wt: 450.4 g/mol
InChI Key: YAYNNQXBRSIITI-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine is an organic compound that features a complex structure with multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the bromination of naphthalene followed by a coupling reaction with biphenyl and aniline derivatives. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate in solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the removal of bromine or other substituents.

    Substitution: Commonly involves the replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

N-([1,1’-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine involves its interaction with specific molecular targets. In the context of organic electronics, it functions by facilitating the transport of holes (positive charge carriers) through its conjugated aromatic system. This enhances the efficiency of devices like OLEDs .

Comparison with Similar Compounds

Similar Compounds

    N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4′-diamine: Another hole-transporting material used in OLEDs.

    Biphenyl derivatives: Compounds with similar aromatic structures but different substituents.

Uniqueness

N-([1,1’-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine is unique due to its specific combination of biphenyl and naphthalene moieties, which confer distinct electronic properties and stability. This makes it particularly suitable for applications in organic electronics and materials science .

Properties

Molecular Formula

C28H20BrN

Molecular Weight

450.4 g/mol

IUPAC Name

4-bromo-N-phenyl-N-(4-phenylphenyl)naphthalen-1-amine

InChI

InChI=1S/C28H20BrN/c29-27-19-20-28(26-14-8-7-13-25(26)27)30(23-11-5-2-6-12-23)24-17-15-22(16-18-24)21-9-3-1-4-10-21/h1-20H

InChI Key

YAYNNQXBRSIITI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C5=CC=CC=C54)Br

Origin of Product

United States

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